2-Ethoxybutanenitrile
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Overview
Description
2-Ethoxybutanenitrile: is an organic compound with the molecular formula C6H11NO . It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a butane chain with an ethoxy group (-OCH2CH3) substituent. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxybutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of butyl halides with sodium cyanide in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Grignard Reaction: It reacts with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Grignard Reaction: Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
2-Ethoxybutanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxybutanenitrile involves its reactivity as a nitrile compound. The nitrile group can participate in various chemical reactions, such as nucleophilic addition and reduction. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming amines or carboxylic acids through reduction or hydrolysis, respectively .
Comparison with Similar Compounds
Butanenitrile: Similar structure but lacks the ethoxy group.
Ethanenitrile (Acetonitrile): A simpler nitrile with a shorter carbon chain.
Propionitrile: Another nitrile with a different alkyl group.
Uniqueness: 2-Ethoxybutanenitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and applications compared to other nitriles. This structural feature can affect its solubility, boiling point, and chemical behavior in various reactions .
Properties
IUPAC Name |
2-ethoxybutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-6(5-7)8-4-2/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMJXRLUKUMGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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